2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H20N6O2S2 and its molecular weight is 476.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives, have been reported to exhibit various bioactivities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been reported to interact with their targets through various mechanisms, such as dna intercalation
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been reported to affect various biochemical pathways . More research is needed to identify the specific biochemical pathways affected by this compound.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are currently unknown. Similar compounds have been reported to have various pharmacokinetic properties
Result of Action
The specific molecular and cellular effects of this compound are currently unknown. Similar compounds have been reported to have various effects, such as anticonvulsant activity
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Similar compounds have been reported to have various properties under different environmental conditions
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S2/c1-3-31-16-7-5-15(6-8-16)22-27-26-19-10-11-21(28-29(19)22)32-13-20(30)25-23-24-17-9-4-14(2)12-18(17)33-23/h4-12H,3,13H2,1-2H3,(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCBZEIJYAHPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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